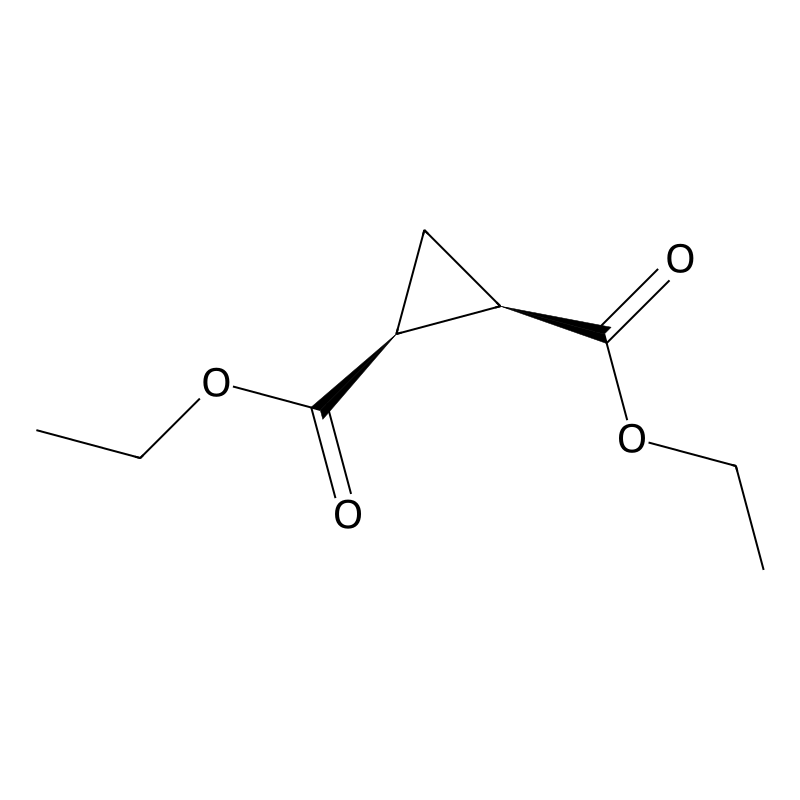Diethyl cis-cyclopropane-1,2-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Cyclopropane-containing molecules
DECD's main role in scientific research lies in its ability to be readily converted into compounds containing the cyclopropane ring structure. The cyclopropane ring, a three-membered carbon ring, is a unique and valuable structural motif found in many biologically active natural products and pharmaceuticals.
DECD can be used as a starting material for the synthesis of various cyclopropane derivatives through various reactions, including:
- Cyclopropanation reactions: DECD can react with various reagents to introduce the cyclopropane ring onto other molecules. This reaction is particularly useful for creating cyclopropane-containing analogs of existing drugs or natural products.
- Ring-opening reactions: DECD can undergo ring-opening reactions to generate different functionalized molecules containing fragments of the original cyclopropane ring. This strategy allows researchers to access diverse chemical entities from a single starting material.
Example applications of DECD-derived molecules
Due to the versatility of DECD as a precursor, molecules synthesized from it find applications in various areas of scientific research, including:
- Medicinal chemistry: Cyclopropane-containing drugs exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. DECD can serve as a starting material for the synthesis of new drug candidates with improved potency and selectivity.
- Material science: Cyclopropane-based polymers possess unique properties such as high thermal stability and rigidity. DECD can be utilized to create new functional polymers for various applications, including electronics and advanced materials.
- Organic synthesis: DECD can be employed as a versatile building block in the synthesis of more complex organic molecules with specific functionalities. This allows researchers to access complex molecules efficiently and explore their potential applications in various fields.
Diethyl cis-cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C9H14O4. It features a cyclopropane ring with two carboxylate groups esterified with ethyl groups. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is also known by several synonyms, including cis-Diethyl cyclopropane-1,2-dicarboxylate and (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate .
- Hydrolysis: In the presence of water and acid or base, the ester bonds can be cleaved to yield diethyl dicarboxylate and alcohol.
- Transesterification: Reaction with alcohols can result in the exchange of the ethyl group for another alkyl group.
- Nucleophilic Substitution: The compound can react with nucleophiles at the carbon adjacent to the ester groups, leading to various substitution products.
These reactions are of great interest for synthetic chemists aiming to modify the compound for specific applications.
Several methods have been developed for synthesizing diethyl cis-cyclopropane-1,2-dicarboxylate:
- Cyclopropanation Reactions: Utilizing diazo compounds and alkenes can lead to the formation of cyclopropane rings.
- Diels-Alder Reaction: This method involves a cycloaddition reaction that can yield cyclopropane derivatives when specific diene and dienophile combinations are used.
- Esterification: The direct esterification of cis-cyclopropane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst is a straightforward approach.
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
Diethyl cis-cyclopropane-1,2-dicarboxylate finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceuticals: Potentially useful in drug development due to its structural properties that may influence biological activity.
- Agricultural Chemistry: It may be explored as a precursor for agrochemicals or plant growth regulators.
Diethyl cis-cyclopropane-1,2-dicarboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl succinate | C6H10O4 | Linear dicarboxylate without a cyclopropane ring |
| Diethyl malonate | C7H12O4 | Contains a double bond between carbon atoms |
| Dimethyl cis-cyclopropane-1,2-dicarboxylate | C8H12O4 | Methyl esters instead of ethyl |
Uniqueness of Diethyl cis-cyclopropane-1,2-dicarboxylate
The unique aspect of diethyl cis-cyclopropane-1,2-dicarboxylate lies in its cyclopropane structure combined with two ester functionalities. This configuration allows for distinctive reactivity patterns not found in linear dicarboxylic acids or their esters. Its potential applications in organic synthesis and pharmaceuticals further underscore its importance as a versatile building block in chemical research.








